7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione
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Overview
Description
7-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves the Fischer indole synthesis. This method uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole core . The specific conditions for synthesizing this compound would involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve a good yield .
Industrial Production Methods
Industrial production of indole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
7-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness
7-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE stands out due to its unique pentyl group and the specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23NO3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
7-methyl-1-[(2-pentoxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C21H23NO3/c1-3-4-7-13-25-18-12-6-5-10-16(18)14-22-19-15(2)9-8-11-17(19)20(23)21(22)24/h5-6,8-12H,3-4,7,13-14H2,1-2H3 |
InChI Key |
VWPPIRVFQCBREY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C(=O)C2=O)C |
Origin of Product |
United States |
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